3-(3-Chlorophenyl)propanimidamide
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Overview
Description
3-(3-Chlorophenyl)propanimidamide is an organic compound with the molecular formula C9H11ClN2 It is a derivative of propanimidamide, where a chlorine atom is substituted at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)propanimidamide typically involves the reaction of 3-chlorobenzaldehyde with propionitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine, which is then amidated using reagents like ammonium chloride (NH4Cl) or ammonium carbonate ((NH4)2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the chlorination of propionamide using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the desired position. This is followed by a series of purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 can convert the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH or NH3 in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propanamine.
Substitution: 3-(3-Hydroxyphenyl)propanimidamide or 3-(3-Aminophenyl)propanimidamide.
Scientific Research Applications
3-(3-Chlorophenyl)propanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to histamine receptors, blocking the action of histamine and providing relief from allergic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)propanimidamide
- 3-(4-Chlorophenyl)propanimidamide
- 3-(2-Pyridinyl)propanimidamide
Uniqueness
3-(3-Chlorophenyl)propanimidamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for specific applications.
Biological Activity
3-(3-Chlorophenyl)propanimidamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its amide functional group and a chlorophenyl moiety, which contributes to its biological activity. The molecular formula is C10H12ClN3, with a molecular weight of approximately 213.68 g/mol.
Research indicates that this compound acts as a dual antagonist for transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1. These channels are known to play significant roles in nociception (pain sensation) and inflammatory processes. By inhibiting these channels, the compound may reduce pain responses and inflammation.
Pain Modulation
A study published in MDPI highlights the discovery of dual TRPA1/TRPV1 antagonists, including derivatives of this compound. The antagonistic activity against these receptors suggests that the compound could serve as a novel therapeutic agent for managing chronic pain conditions .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
Case Studies and Research Findings
Properties
CAS No. |
321329-28-6 |
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Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-(3-chlorophenyl)propanimidamide |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H3,11,12) |
InChI Key |
JIYLPEUMXWLNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=N)N |
Origin of Product |
United States |
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